Aqueous Solubility: Hydrochloride Salt vs. Free Base
3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride (CAS 1423028-15-2) is reported to have enhanced aqueous solubility relative to the free base (CAS 1251066-16-6), attributed to the hydrochloride salt form . The free base is described as a liquid at ambient temperature, whereas the hydrochloride salt is a solid, enabling more accurate weighing and handling for quantitative experimentation . This salt-form advantage is a well-established class-level principle for primary amine-containing heterocycles, where hydrochloride salt formation typically increases aqueous solubility by 1–3 orders of magnitude relative to the neutral free base, depending on the counterion and crystal lattice energy [1].
| Evidence Dimension | Aqueous solubility and physical form |
|---|---|
| Target Compound Data | Hydrochloride salt; solid physical form; typical aqueous solubility enhancement of 10–1000× expected for primary amine HCl salts relative to free base |
| Comparator Or Baseline | Free base (CAS 1251066-16-6); liquid physical form at ambient temperature |
| Quantified Difference | Qualitative: Salt form advantage for aqueous solubility; solid vs. liquid form difference explicitly noted in supplier datasheets |
| Conditions | Supplier technical datasheet descriptions (CymitQuimica, Sigma-Aldrich/Enamine); class-level salt solubility principles |
Why This Matters
For procurement decisions involving aqueous-phase chemistry (e.g., amide coupling in water, biological assay preparation), the hydrochloride salt provides a solubility and handling advantage that directly impacts experimental reproducibility and weighing accuracy.
- [1] Serajuddin, A.T.M. (2007) Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. doi:10.1016/j.addr.2007.05.010 View Source
